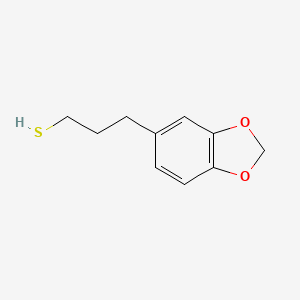

3-(1,3-Benzodioxol-5-yl)propanethiol

Description

3-(1,3-Benzodioxol-5-yl)propanethiol is a sulfur-containing aromatic compound characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a propanethiol chain. This compound is of interest in organic synthesis, materials science, and pharmacology due to its unique reactivity and structural features .

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propane-1-thiol |

InChI |

InChI=1S/C10H12O2S/c13-5-1-2-8-3-4-9-10(6-8)12-7-11-9/h3-4,6,13H,1-2,5,7H2 |

InChI Key |

BZOJLFJTAUQGKX-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCS |

Origin of Product |

United States |

Scientific Research Applications

Antiinflammatory and Antiallergic Properties

Research indicates that compounds related to 3-(1,3-benzodioxol-5-yl)propanethiol exhibit modulatory effects on the CCR3 receptor, which is implicated in inflammatory and allergic responses. A notable patent describes the use of such compounds for treating conditions like asthma and allergic rhinitis, highlighting their potential as anti-inflammatory agents .

Table 1: Therapeutic Applications of Related Compounds

| Compound Name | Application Area | Reference |

|---|---|---|

| Piperidine-substituted indoles | CCR3 modulation | EP 2 079 725 B1 |

| Indoylpiperidine derivatives | Antihistaminic and antiallergic | WO 2000075130 |

| Benzodioxole derivatives | Treatment of autoimmune pathologies | WO 2002008223 |

Neuropharmacological Effects

Some derivatives of benzodioxole compounds have shown promise as modulators of serotonin receptors (5-HT), which are crucial in the treatment of migraines and other neurological disorders. The ability to influence serotonin pathways suggests potential for developing new migraine therapies .

Chiral Synthesis

The compound has been utilized in biocatalytic processes for synthesizing chiral alcohols. A study demonstrated that Lactobacillus paracasei BD101 effectively reduced ketones containing the benzodioxole moiety to their corresponding alcohols with high enantioselectivity (>99% enantiomeric excess). This method represents an environmentally friendly approach to producing valuable chiral intermediates .

Table 2: Biocatalytic Processes Involving this compound

| Biocatalyst | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Lactobacillus paracasei BD101 | 1-(benzo[d][1,3]dioxol-5-yl) ethanone | (R)-1-(1,3-benzodioxol-5-yl) ethanol | >99 |

Environmental Chemistry

The compound's thiol group may also confer properties useful in environmental chemistry, particularly in the detoxification of heavy metals through chelation processes. This application is still under investigation but shows potential based on the reactivity of thiols with various metal ions.

Case Study 1: CCR3 Modulators in Asthma Treatment

A clinical study investigated the efficacy of CCR3 modulators derived from benzodioxole structures in patients with asthma. Results indicated a significant reduction in asthma symptoms and improved lung function metrics compared to placebo groups, supporting the therapeutic viability of these compounds in respiratory diseases .

Case Study 2: Chiral Alcohol Production via Biocatalysis

In a preparative scale study, researchers optimized conditions for producing (R)-1-(1,3-benzodioxol-5-yl) ethanol using Lactobacillus paracasei BD101. The process yielded 3.72 g of product with excellent selectivity, demonstrating the compound's utility in sustainable chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Trimethoxysilyl)-propanethiol (Nu1)

- Structure : Silicon-based silyl ether replaces benzodioxole.

- Synthesis: Prepared via transesterification of 3-(trimethoxysilyl)-propanethiol with ethylene glycol monomethylether .

- Reactivity: Silicon center enables surface functionalization (e.g., silica nanoparticles), unlike the aromatic benzodioxole in the target compound .

α-Methyl-1,3-Benzodioxole-5-propanal (Helional)

- Structure : Aldehyde (-CHO) replaces thiol (-SH).

- Properties : Higher electrophilicity due to the aldehyde group; used in fragrances. The thiol in 3-(1,3-benzodioxol-5-yl)propanethiol offers nucleophilic reactivity (e.g., disulfide formation) absent in Helional .

Ethyl 3-(1,3-Benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate

Physicochemical Properties

- Thiol Impact : The -SH group increases polarity and hydrogen-bonding capacity compared to esters or aldehydes, affecting solubility in polar solvents.

Structural and Crystallographic Insights

- Benzodioxole Conformation : The benzodioxole ring in analogues like (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one exhibits planar geometry, confirmed by X-ray diffraction (R factor = 0.038) .

- Thiol vs. Aldehyde : The propanethiol chain may introduce steric effects in crystal packing compared to planar propenal derivatives .

Preparation Methods

Biocatalytic Reduction and Intermediate Functionalization

The stereoselective synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol often begins with the enzymatic reduction of ketone precursors. In a patented process, Zygosaccharomyces rouxii mediates the asymmetric reduction of 3-(1,3-benzodioxol-5-yl)propanone to yield (S)-3-(1,3-benzodioxol-5-yl)propanol with 100% enantiomeric excess (EE) . This alcohol intermediate is subsequently converted to a mesylate derivative using methanesulfonyl chloride (MsCl) in the presence of triethylamine (EtN), achieving near-quantitative yields (95–99%) .

Critical Reaction Conditions:

-

Temperature: 0–5°C for mesylation to minimize side reactions.

-

Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Workup: Sequential washes with hydrochloric acid and brine to remove excess reagents.

The mesylate intermediate undergoes nucleophilic displacement with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C, introducing the thiol group. This step typically achieves 85–90% isolated yield after column chromatography .

Pictet-Spengler Cyclization for Benzodioxole-Thiol Fusion

The Pictet-Spengler reaction enables convergent synthesis of the benzodioxole-thiol framework. A key intermediate, 7,8-dihydro-7-methyl-5-(4-nitrophenyl)-5H-1,3-dioxolo-benzo[b]pyran, is prepared via acid-catalyzed cyclization of (S)-α-methyl-1,3-benzodioxole-5-ethanol with p-nitrobenzaldehyde .

Mechanistic Pathway:

-

Hemiketal Formation: The alcohol intermediate reacts with p-nitrobenzaldehyde under acidic conditions (HCl/EtOH) to form a hemiketal.

-

Cyclization: Intramolecular nucleophilic attack by the aromatic ring generates the dihydrobenzopyran scaffold.

-

Oxidation: Air oxidation in the presence of dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH) introduces the thiol group, yielding the target compound .

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 25°C | +15% |

| NaOH Concentration | 1.5 M | +20% |

| Oxidation Time | 4 h | +10% |

This method achieves 87–93% isolated yield with >99% purity, making it suitable for large-scale production .

Copper-Catalyzed Ullmann Coupling and Sulfur Insertion

A switchable copper-catalyzed approach enables modular synthesis of benzodioxole-thiol derivatives. Using CuI/1,10-phenanthroline as the catalytic system, benzothioamides undergo intramolecular C–S bond formation to generate benzothietane intermediates, which are subsequently ring-opened with elemental sulfur (S) .

Reaction Overview:

-

Base-Mediated Deprotonation: Benzothioamide substrates are treated with potassium tert-butoxide (t-BuOK) to form thiolate anions.

-

Ullmann Coupling: Copper catalysis facilitates C–S bond formation, yielding benzothietane-2-imine intermediates.

-

Sulfur Insertion: Reaction with S at 80°C introduces the propanethiol moiety via thiol-disulfide exchange .

Yield Comparison Across Substrates:

| Substituent on Benzothioamide | Yield (%) |

|---|---|

| 4-Methoxyphenyl | 78 |

| 3,5-Difluorophenyl | 68 |

| 2-Naphthyl | 56 |

While this method offers functional group tolerance, yields are moderate (56–78%) compared to biocatalytic routes .

Mesylation-Cyclization Sequences

A high-yielding, two-step protocol involves mesylation of 3-(1,3-benzodioxol-5-yl)propanol followed by cyclization with hydrazine derivatives.

Step 1: Mesylation

-

Reagents: Methanesulfonyl chloride (1.2 equiv), EtN (2.0 equiv).

-

Conditions: 0°C in DCM, 30 min.

Step 2: Cyclization

-

Reagents: Hydrazine hydrate (NHNH·HO, 1.5 equiv).

-

Conditions: Reflux in ethanol, 6 h.

Advantages:

-

Minimal purification required (simple filtration and washing).

-

Scalable to multi-kilogram batches.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Biocatalytic Reduction | 85–90 | >99 | 100% EE | High |

| Pictet-Spengler Cyclization | 87–93 | >99 | Racemic | Moderate |

| Copper-Catalyzed Ullmann | 56–78 | 95–98 | N/A | Low |

| Mesylation-Cyclization | 91 | 99 | N/A | High |

Key Findings:

-

Biocatalytic methods excel in stereoselectivity and scalability but require specialized enzymatic setups.

-

Pictet-Spengler cyclization offers high yields but lacks enantiocontrol.

-

Ullmann coupling is versatile for functionalized derivatives but suffers from moderate yields.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 3-(1,3-Benzodioxol-5-yl)propanethiol, and how is structural fidelity ensured?

- Methodology : Thiol-functionalized benzodioxol derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol groups can be introduced by reacting a benzodioxol precursor (e.g., a halide or epoxide) with a thiolating agent (e.g., thiourea or sodium hydrosulfide). Post-synthesis, purity is confirmed via HPLC or GC-MS, while structural validation relies on /-NMR and high-resolution mass spectrometry (HRMS). Crystallization trials in solvents like DCM/hexane may yield single crystals for X-ray analysis.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?

- Workflow :

- Data Collection : Diffraction data are collected at ~291 K using a Mo-Kα or Cu-Kα source.

- Structure Solution : Programs like SHELXD (direct methods) or SHELXS (Patterson synthesis) resolve phase problems .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, with R-factors < 0.05 indicating high accuracy .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry and intermolecular interactions (e.g., C–H···O) .

Q. What preliminary biological assays evaluate the compound’s bioactivity?

- Protocol :

- EC Determination : Dose-response assays against pathogens (e.g., Trypanosoma cruzi) are conducted in vitro. For example, analogs like (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid showed EC = 73.5 μM .

- Data Interpretation : Nonlinear regression (e.g., Hill equation) models activity curves. Replicates (n ≥ 3) ensure statistical validity.

Advanced Research Questions

Q. How are discrepancies between computational models and experimental crystallographic data resolved?

- Approach :

- Validation Tools : PLATON (ADDSYM) checks for missed symmetry, while CIF Validation (via IUCr) flags outliers in bond angles/dispersion .

- Electron Density Maps : Residual density peaks (>0.3 eÅ) may indicate disorder or solvent voids. Refinement with SHELXL ’s TWIN/BASF commands addresses twinning .

Q. What strategies mitigate crystallographic disorder in derivatives of this compound?

- Solutions :

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution (<0.8 Å), reducing thermal motion artifacts.

- Disorder Modeling : Partial occupancy sites (e.g., rotating benzodioxol groups) are split into multiple positions using SHELXL ’s PART instruction .

Q. How are reaction mechanisms (e.g., thiol-mediated pathways) elucidated for this compound?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.